molecular formula C20H23N7O2 B2938765 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide CAS No. 1251573-79-1

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide

Cat. No.: B2938765
CAS No.: 1251573-79-1
M. Wt: 393.451
InChI Key: UAVUDBZMGCHHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide is a synthetic small molecule with a molecular formula of C19H21N5O3 and a molecular weight of 367.4 g/mol . This compound is of significant interest in medicinal chemistry and infectious disease research, particularly for investigating novel therapies against Mycobacterium tuberculosis (Mtb). It belongs to a class of 6-dialkylaminopyrimidine carboxamides identified from high-throughput screening as possessing potent antitubercular activity . Compounds in this series have been found to be active against clinical Mtb strains, including those resistant to conventional front-line drugs, suggesting a novel mechanism of action that is distinct from known antituberculosis agents . Biology triage assays have confirmed that its activity does not involve several promiscuous targets often associated with screening hits, such as QcrB (cytochrome bc 1 complex), cell wall biosynthesis pathways like MmpL3, or DNA damage mechanisms . For researchers, this molecule serves as a valuable chemical tool for hit-to-lead optimization and for probing unique biological pathways in mycobacteria. Its structure, featuring a central pyrimidine core, a left-hand side hydrophobic moiety, and a right-hand side amide group, provides a scaffold for extensive structure-activity relationship (SAR) studies aimed at improving both potency and physicochemical properties . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-13-8-9-21-18(24-13)19(28)22-10-11-23-20-25-14(2)12-17(27-20)26-15-4-6-16(29-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,22,28)(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVUDBZMGCHHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)NCCNC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound's molecular formula is C27H29N5O4SC_{27}H_{29}N_{5}O_{4}S, with a molecular weight of 519.6 g/mol. The IUPAC name indicates its structural complexity, which includes multiple functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of Schiff Bases : Utilizing primary amines and aldehydes.
  • Reduction Reactions : Employing reducing agents like lithium aluminum hydride (LiAlH4) to yield the final product.

These methods ensure high yield and purity, essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit certain kinases involved in critical cellular pathways, which can lead to therapeutic effects against various diseases.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that similar pyrimidine derivatives can inhibit CDK2 and CDK9, leading to reduced proliferation of cancer cells .

Case Studies and Research Findings

  • Antimalarial Activity : A study demonstrated that structurally related pyrimidines inhibited the activity of Plasmodium kinases, suggesting potential use in treating malaria. Compounds with similar scaffolds showed IC50 values in the nanomolar range against PfCDPK1, indicating strong antimalarial properties .
  • In Vitro Studies : In vitro assays have revealed that this compound can inhibit tumor cell lines effectively. For example, compounds with similar structures reported IC50 values ranging from 100 nM to 500 nM in various cancer cell lines.

Table 1: Biological Activity Data for Related Compounds

Compound NameTarget KinaseIC50 (nM)Reference
Compound ACDK2150
Compound BCDK9200
N-(...)PfCDPK117

Table 2: Synthesis Yield Comparison

Synthesis MethodYield (%)
Schiff Base Formation85
Reduction with LiAlH490

Scientific Research Applications

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide is a chemical compound with potential applications in scientific research. The molecular formula of this compound is C20H23N7O . It has a molecular weight of 393.4 .

Scientific Research Applications

While specific applications and case studies for this compound are not detailed in the provided search results, analysis of a similar compound, N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, reveals potential research areas.

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
This organic compound has a molecular formula of C19H24N6O4S and a molecular weight of 432.56 g/mol.

  • Antimicrobial Activity Studies have shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL in vitro.
  • Antitumor Activity Research indicates potential antitumor properties, with studies on cancer cell lines such as HCC827 and NCI-H358 showing IC50 values of 6.26 µM and 6.48 µM, respectively.
  • Enzyme Inhibition It has demonstrated nanomolar inhibitory action against specific carbonic anhydrase (CA) isoforms, which are important in regulating physiological pH and fluid balance.

Case Study 1: Antitumor Efficacy

A study showed that N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide significantly inhibited cell proliferation in both 2D and 3D culture formats of non-small cell lung cancer (NSCLC) cells, suggesting its potential as an effective anticancer agent.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux, 8–12 hours .

  • Basic Hydrolysis : 2M NaOH, 70°C, 4–6 hours .

Example :

CarboxamideHCl H2OPyrimidine 2 carboxylic acid+Ethylenediamine derivative\text{Carboxamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{Pyrimidine 2 carboxylic acid}+\text{Ethylenediamine derivative}

Hydrolysis rates depend on electronic effects from the 4-methylpyrimidine substituent, which slightly deactivates the amide toward nucleophilic attack compared to unsubstituted analogs .

Nucleophilic Substitution at Pyrimidine Sites

The pyrimidine rings participate in substitution reactions, particularly at positions activated by electron-withdrawing groups (e.g., chloro or iodo substituents in synthetic precursors).

Key Reactions:

Reaction TypeReagents/ConditionsProductYield (%)Source
AminationNH₃/EtOH, 60°C, 24 hr4-Amino-6-methylpyrimidine derivative78
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°CBiarylpyrimidine analog65

For example, intermediates with chlorine at the 4-position of pyrimidine react with amines to form secondary or tertiary amines, essential for structure-activity relationship (SAR) studies .

Oxidation Reactions

The ethylenediamine linker and methoxyphenyl group are susceptible to oxidation under specific conditions:

  • Ethylenediamine Oxidation :
    Using KMnO₄ in acidic media oxidizes the ethylene group to a carbonyl, forming a diketopiperazine analog.

  • Demethylation of Methoxyphenyl :
    BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding a phenolic derivative .

Example :

MethoxyphenylBBr3Hydroxyphenyl+CH3Br\text{Methoxyphenyl}\xrightarrow{\text{BBr}_3}\text{Hydroxyphenyl}+\text{CH}_3\text{Br}

Coupling Reactions

The carboxamide and amino groups facilitate cross-coupling for structural diversification:

HATU-Mediated Amide Coupling

Used to introduce aryl or alkyl groups at the carboxamide site :

  • Reagents : HATU, DIPEA, DMF, RT, 4 hr.

  • Example : Coupling with 4-fluorobenzylamine yields analogs with enhanced kinase inhibition .

Reductive Amination

The primary amine in the ethylenediamine linker reacts with aldehydes/ketones under NaBH₃CN to form secondary amines :

RCHO+NH2 linkerNaBH3CNRCH2NH linker\text{RCHO}+\text{NH}_2\text{ linker}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH linker}

Enzymatic Interactions

While not a classical reaction, the compound inhibits kinase enzymes (e.g., ACK1/TNK2) via hydrogen bonding and hydrophobic interactions:

Target EnzymeBinding Affinity (IC₅₀)Key InteractionsSource
ACK1/TNK282 nMHydrogen bonds with pyrimidine N1 and C2
PfPK6236 nMπ-Stacking with methoxyphenyl group

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (h)Degradation Pathway
pH 1.2 (gastric)2.1Amide hydrolysis
pH 7.4 (plasma)12.4Oxidative demethylation

Data suggest formulation strategies (e.g., enteric coating) to enhance oral bioavailability .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

Analog ModificationHydrolysis Rate (k, h⁻¹)Substitution Yield (%)
4-Methylpyrimidine0.1578
4-Chloropyrimidine0.2285
4-Methoxypyrimidine0.0962

The 4-methyl group reduces electrophilicity at the pyrimidine core compared to chloro-substituted analogs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Table 1: Key Structural Features of Analogues
Compound Name / ID Core Structure Substituents (Position) Functional Groups
Target Compound Bis-pyrimidine 4-Me, 6-Me, 4-MeOPh (pyrimidine); ethylamino linker Carboxamide, methoxy, amino
2-((4-Fluorobenzyl)(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (23) Pyrimidine 4-Fluorobenzyl, 4-MeOPh (position 4) Carboxamide, fluoro, methoxy, methyl
N-(4-((4-((2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide Pyrimidine Ethoxy chain, phenylacetamide Azide, carboxamide, ethoxy
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 2-Fluorophenyl, 4-MeOPh-aminomethyl, 6-Me Fluoro, methoxy, amino
5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Pyrimidine 5-Cl, 4-MeOPh, methylsulfanyl Chloro, methoxy, thioether

Key Observations :

  • The target compound’s bis-pyrimidine core is unique among analogues, which typically feature a single pyrimidine ring.
  • Methoxyphenyl groups are common in analogues (e.g., ) and likely enhance solubility or receptor affinity.
  • Ethylamino linkers are rare; most analogues use direct aryl or alkyl attachments (e.g., ).

Key Observations :

  • High yields (e.g., 93% for compound 23 ) are achieved using Mo(CO)₆ and phase-transfer catalysts.

SAR Trends :

  • Methoxy Groups : Enhance solubility and moderate electron-donating effects, improving binding to hydrophobic pockets .
  • Chloro/Thioether Substituents : Increase lipophilicity but may reduce bioavailability (e.g., compound ).
  • Ethylamino Linkers: Could improve conformational flexibility, enabling interactions with distal protein regions.

Physicochemical Properties

  • Solubility : The methoxyphenyl group in the target compound and analogues (e.g., ) likely improves aqueous solubility compared to halogenated derivatives (e.g., ).
  • Stability : Intramolecular hydrogen bonding (observed in ) may reduce metabolic degradation of the target compound.

Q & A

Q. What are the key synthetic strategies for preparing N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the pyrimidine core via condensation of substituted amidines with β-keto esters or nitriles under acidic or basic conditions.
  • Step 2: Functionalization of the pyrimidine ring with a methoxyphenylamino group using nucleophilic aromatic substitution (SNAr) with 4-methoxyphenylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
  • Step 3: Coupling the intermediate with a carboxamide-bearing ethylamine linker via Buchwald-Hartwig amination or reductive amination, depending on the reactivity of the amino groups .
    Critical Note: Optimize reaction conditions (e.g., catalyst choice, solvent purity) to minimize side products like over-alkylation or incomplete substitution.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between pyrimidine rings and substituents, critical for confirming spatial orientation .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., methoxy group at δ ~3.8 ppm, methyl groups at δ ~2.3–2.5 ppm) and assess purity.
  • HPLC-MS: Quantifies purity (>95%) and identifies degradation products under stressed conditions (e.g., thermal, oxidative) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding using molecular docking studies .
  • Experimental Reprodubility: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity discrepancies in pyrimidine derivatives may arise from differences in bacterial strain susceptibility .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC50_{50} values, selectivity indices) to identify outliers and validate trends .

Q. What strategies are recommended for optimizing reaction yields during scale-up synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2/Xantphos) for coupling reactions to improve efficiency. Evidence shows a 15–20% yield increase with optimized catalysts .
  • Solvent Engineering: Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce purification complexity.
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict metabolic hotspots (e.g., methoxy group demethylation) and modify substituents (e.g., fluorination) to block oxidative pathways .
  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to identify steric or electronic barriers to metabolism .
  • ADMET Prediction Tools: Apply software like Schrödinger’s QikProp to estimate bioavailability and toxicity profiles before synthesis .

Q. What are the best practices for resolving crystallization challenges in structural studies?

Methodological Answer:

  • Solvent Screening: Test mixed-solvent systems (e.g., DCM/hexane, ethanol/water) to induce slow nucleation. highlights the use of methanol for growing single crystals suitable for X-ray analysis .
  • Temperature Gradients: Gradually lower temperature (e.g., 4°C to −20°C) to control crystal growth and minimize defects.
  • Additive Screening: Introduce small molecules (e.g., glycerol, polyethylene glycol) to stabilize crystal lattice interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.